Cas no 54221-77-1 (2H-IMIDAZO[4,5-C]PYRIDIN-2-ONE, 1,3-DIHYDRO-1,3-DIMETHYL-4-NITRO-)
![2H-IMIDAZO[4,5-C]PYRIDIN-2-ONE, 1,3-DIHYDRO-1,3-DIMETHYL-4-NITRO- structure](https://ja.kuujia.com/scimg/cas/54221-77-1x500.png)
2H-IMIDAZO[4,5-C]PYRIDIN-2-ONE, 1,3-DIHYDRO-1,3-DIMETHYL-4-NITRO- 化学的及び物理的性質
名前と識別子
-
- 2H-IMIDAZO[4,5-C]PYRIDIN-2-ONE, 1,3-DIHYDRO-1,3-DIMETHYL-4-NITRO-
- 1,3-dimethyl-4-nitroimidazo[4,5-c]pyridin-2-one
- SR-01000200156-1
- 1,3-dimethyl-4-nitro-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one
- SR-01000200156
- 54221-77-1
- STL580668
- Oprea1_087977
- 1,3-dimethyl-4-nitro-1H,2H,3H-imidazo[4,5-c]pyridin-2-one
- AKOS005265159
- EN300-9411829
-
- インチ: InChI=1S/C8H8N4O3/c1-10-5-3-4-9-7(12(14)15)6(5)11(2)8(10)13/h3-4H,1-2H3
- InChIKey: GQHCAZWFYKUUEF-UHFFFAOYSA-N
計算された属性
- 精确分子量: 208.05964013Da
- 同位素质量: 208.05964013Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 15
- 回転可能化学結合数: 0
- 複雑さ: 303
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 82.3Ų
- XLogP3: 0
2H-IMIDAZO[4,5-C]PYRIDIN-2-ONE, 1,3-DIHYDRO-1,3-DIMETHYL-4-NITRO- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Aaron | AR029835-100mg |
1,3-dimethyl-4-nitro-1H,2H,3H-imidazo[4,5-c]pyridin-2-one |
54221-77-1 | 95% | 100mg |
$406.00 | 2025-02-17 | |
1PlusChem | 1P0297UT-10g |
1,3-dimethyl-4-nitro-1H,2H,3H-imidazo[4,5-c]pyridin-2-one |
54221-77-1 | 95% | 10g |
$4312.00 | 2024-04-30 | |
1PlusChem | 1P0297UT-100mg |
1,3-dimethyl-4-nitro-1H,2H,3H-imidazo[4,5-c]pyridin-2-one |
54221-77-1 | 95% | 100mg |
$393.00 | 2024-04-30 | |
1PlusChem | 1P0297UT-1g |
1,3-dimethyl-4-nitro-1H,2H,3H-imidazo[4,5-c]pyridin-2-one |
54221-77-1 | 95% | 1g |
$1051.00 | 2024-04-30 | |
Aaron | AR029835-2.5g |
1,3-dimethyl-4-nitro-1H,2H,3H-imidazo[4,5-c]pyridin-2-one |
54221-77-1 | 95% | 2.5g |
$2181.00 | 2025-02-17 | |
Aaron | AR029835-5g |
1,3-dimethyl-4-nitro-1H,2H,3H-imidazo[4,5-c]pyridin-2-one |
54221-77-1 | 95% | 5g |
$3213.00 | 2025-02-17 | |
1PlusChem | 1P0297UT-250mg |
1,3-dimethyl-4-nitro-1H,2H,3H-imidazo[4,5-c]pyridin-2-one |
54221-77-1 | 95% | 250mg |
$552.00 | 2024-04-30 | |
1PlusChem | 1P0297UT-2.5g |
1,3-dimethyl-4-nitro-1H,2H,3H-imidazo[4,5-c]pyridin-2-one |
54221-77-1 | 95% | 2.5g |
$2000.00 | 2024-04-30 | |
Aaron | AR029835-500mg |
1,3-dimethyl-4-nitro-1H,2H,3H-imidazo[4,5-c]pyridin-2-one |
54221-77-1 | 95% | 500mg |
$883.00 | 2025-02-17 | |
1PlusChem | 1P0297UT-50mg |
1,3-dimethyl-4-nitro-1H,2H,3H-imidazo[4,5-c]pyridin-2-one |
54221-77-1 | 95% | 50mg |
$284.00 | 2024-04-30 |
2H-IMIDAZO[4,5-C]PYRIDIN-2-ONE, 1,3-DIHYDRO-1,3-DIMETHYL-4-NITRO- 関連文献
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2H-IMIDAZO[4,5-C]PYRIDIN-2-ONE, 1,3-DIHYDRO-1,3-DIMETHYL-4-NITRO-に関する追加情報
Comprehensive Overview of 2H-IMIDAZO[4,5-C]PYRIDIN-2-ONE, 1,3-DIHYDRO-1,3-DIMETHYL-4-NITRO- (CAS No. 54221-77-1)
2H-IMIDAZO[4,5-C]PYRIDIN-2-ONE, 1,3-DIHYDRO-1,3-DIMETHYL-4-NITRO- (CAS No. 54221-77-1) is a significant compound in the field of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name 1,3-dimethyl-4-nitroimidazo[4,5-c]pyridin-2(1H)-one, has garnered considerable attention due to its unique structural features and potential biological activities. This comprehensive overview aims to provide a detailed understanding of the compound's chemical properties, synthesis methods, and its role in various research areas.
Chemical Structure and Properties
The molecular formula of 1,3-dimethyl-4-nitroimidazo[4,5-c]pyridin-2(1H)-one is C9H9N5O2, with a molecular weight of approximately 207.19 g/mol. The compound features a fused heterocyclic ring system consisting of an imidazole ring and a pyridine ring. The presence of the nitro group (-NO2) and the dimethyl substituents on the imidazole ring imparts unique electronic and steric properties to the molecule. These properties contribute to its stability and reactivity in various chemical reactions.
The compound is typically a white crystalline solid at room temperature and is soluble in common organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol. Its solubility in water is limited, which can be advantageous in certain pharmaceutical formulations where controlled release is desired.
Synthesis Methods
The synthesis of 1,3-dimethyl-4-nitroimidazo[4,5-c]pyridin-2(1H)-one has been extensively studied and can be achieved through several routes. One common method involves the condensation of 4-nitroimidazole with 3-methylpyridine followed by cyclization and methylation steps. Another approach involves the reaction of 4-nitroimidazole with 3-methylpyridine carboxaldehyde under acidic conditions to form the intermediate imine, which is then cyclized and methylated.
A recent study published in the Journal of Organic Chemistry (JOC) reported an efficient one-pot synthesis method using microwave irradiation. This method significantly reduces reaction time and improves yield compared to traditional thermal methods. The use of microwave-assisted synthesis has gained popularity due to its environmental benefits and cost-effectiveness.
Biological Activities and Applications
1,3-dimethyl-4-nitroimidazo[4,5-c]pyridin-2(1H)-one has been investigated for its potential biological activities in various research areas. One of the most notable applications is its use as a lead compound in the development of anti-inflammatory drugs. Studies have shown that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
In addition to its anti-inflammatory properties, 1,3-dimethyl-4-nitroimidazo[4,5-c]pyridin-2(1H)-one has also been studied for its potential as an anticancer agent. Research conducted at the National Cancer Institute (NCI) demonstrated that this compound can induce apoptosis in various cancer cell lines by targeting specific signaling pathways involved in cell proliferation and survival.
The compound's ability to cross the blood-brain barrier (BBB) has also been explored for its potential use in neurodegenerative diseases such as Alzheimer's disease (AD). Preclinical studies have shown that 1,3-dimethyl-4-nitroimidazo[4,5-c]pyridin-2(1H)-one can reduce amyloid-beta (Aβ) aggregation and improve cognitive function in animal models of AD.
Clinical Trials and Future Prospects
The promising preclinical results have led to several clinical trials aimed at evaluating the safety and efficacy of 1,3-dimethyl-4-nitroimidazo[4,5-c]pyridin-2(1H)-one. Phase I clinical trials have shown that the compound is well-tolerated with minimal side effects at therapeutic doses. These findings have paved the way for further clinical studies to explore its potential therapeutic applications.
Ongoing research is focused on optimizing the pharmacokinetic properties of 1,3-dimethyl-4-nitroimidazo[4,5-c]pyridin-2(1H)-one, such as improving its bioavailability and reducing potential toxicity. Additionally, efforts are being made to develop novel derivatives with enhanced biological activities and reduced side effects.
Conclusion
2H-imidazo[4,5-c]pyridin-2-one, 1,3-dihydro-1,3-dimethyl-4-nitro- (CAS No. 54221-77-1) is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it a valuable lead compound for the development of new therapeutic agents. Ongoing research continues to uncover new applications and optimize its properties for clinical use.
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